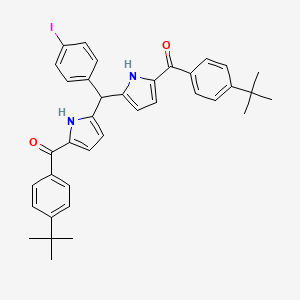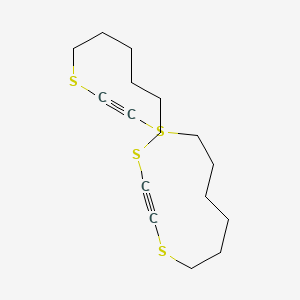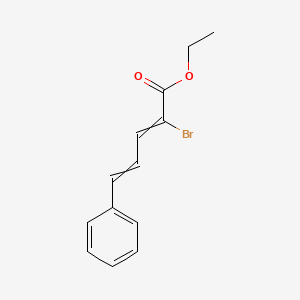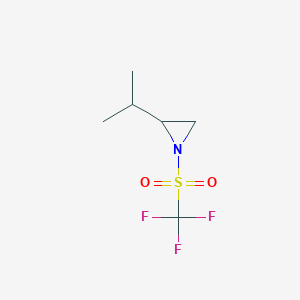
1H-Pyrrole, 1-butyl-4-ethyl-2-methyl-3-propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole, 1-butyl-4-ethyl-2-methyl-3-propyl- is a heterocyclic organic compound with a pyrrole ring structure. Pyrroles are a class of five-membered aromatic rings containing one nitrogen atom. This specific compound is characterized by its unique substitution pattern, where the pyrrole ring is substituted with butyl, ethyl, methyl, and propyl groups at different positions. Pyrroles are known for their aromaticity and are found in various natural products and synthetic compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 1-butyl-4-ethyl-2-methyl-3-propyl- can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which condenses 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalyst such as iron (III) chloride . Another method involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines under acidic conditions . These reactions typically occur under mild conditions and yield the desired pyrrole derivatives in good to excellent yields.
Industrial Production Methods
Industrial production of pyrrole derivatives often involves catalytic processes that ensure high selectivity and yield. For example, the use of metal-catalyzed reactions, such as those involving manganese or copper complexes, allows for the efficient conversion of primary diols and amines to pyrroles . These methods are advantageous due to their operational simplicity and the use of readily available starting materials.
化学反应分析
Types of Reactions
1H-Pyrrole, 1-butyl-4-ethyl-2-methyl-3-propyl- undergoes various chemical reactions, including:
Reduction: Reduction of pyrroles can lead to the formation of pyrrolidines, which are saturated analogs of pyrroles.
Substitution: Electrophilic substitution reactions are common in pyrroles due to the electron-rich nature of the ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles: Halogens (e.g., chlorine, bromine), nitronium ion, sulfonyl chlorides.
Major Products Formed
Oxidation: Pyrrole-2,5-diones.
Reduction: Pyrrolidines.
Substitution: Halogenated, nitrated, or sulfonated pyrroles.
科学研究应用
1H-Pyrrole, 1-butyl-4-ethyl-2-methyl-3-propyl- has diverse applications in scientific research:
作用机制
The mechanism of action of 1H-Pyrrole, 1-butyl-4-ethyl-2-methyl-3-propyl- involves its interaction with specific molecular targets. The compound’s aromatic nature allows it to engage in π-π stacking interactions with aromatic amino acids in proteins. Additionally, the presence of substituents can influence its binding affinity and specificity towards different biological targets . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
1H-Pyrrole, 1-butyl-: Similar in structure but lacks the additional ethyl, methyl, and propyl substituents.
1H-Pyrrole, 2-ethyl-1-methyl-: Contains ethyl and methyl groups but differs in the substitution pattern.
Uniqueness
1H-Pyrrole, 1-butyl-4-ethyl-2-methyl-3-propyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of butyl, ethyl, methyl, and propyl groups provides a distinct steric and electronic environment, making it a valuable compound for various applications.
属性
CAS 编号 |
191985-81-6 |
|---|---|
分子式 |
C14H25N |
分子量 |
207.35 g/mol |
IUPAC 名称 |
1-butyl-4-ethyl-2-methyl-3-propylpyrrole |
InChI |
InChI=1S/C14H25N/c1-5-8-10-15-11-13(7-3)14(9-6-2)12(15)4/h11H,5-10H2,1-4H3 |
InChI 键 |
YSLZQXQAHCFFBB-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C=C(C(=C1C)CCC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12568090.png)


![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-](/img/structure/B12568097.png)

![Hexakis[tert-butyl(dimethyl)silyl]trisilirane](/img/structure/B12568109.png)

![(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)(3,5-diaminophenyl)methanone](/img/structure/B12568119.png)


![Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine](/img/structure/B12568144.png)
![1,1'-Bis[(2-ethenylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B12568153.png)
![{[2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy]methyl}phosphonic acid](/img/structure/B12568154.png)
